molecular formula C16H14ClN5OS B10942787 5-(2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10942787
M. Wt: 359.8 g/mol
InChI Key: OVORHOAHSLROKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a benzaldehyde moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-[(2-Chlorobenzyl)oxy]benzaldehyde. This can be achieved by reacting 2-chlorobenzyl alcohol with benzaldehyde in the presence of a suitable catalyst .

The next step involves the formation of the triazole ring. This is typically done by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions . The final step is the condensation of the triazole derivative with 2-[(2-Chlorobenzyl)oxy]benzaldehyde to form the desired hydrazone compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The triazole ring is known to interact with metal ions, which can further modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-Chlorobenzyl)oxy]benzaldehyde 1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone apart is its unique combination of functional groups. The presence of both a chlorobenzyl group and a triazole ring provides a distinct reactivity profile and potential for diverse applications .

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-[2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C16H14ClN5OS/c17-13-7-3-1-6-12(13)10-23-14-8-4-2-5-11(14)9-18-20-15-19-16(24)22-21-15/h1-9H,10H2,(H3,19,20,21,22,24)

InChI Key

OVORHOAHSLROKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC3=NC(=S)NN3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.